3-chloro-N-(4-chloro-2-fluorophenyl)propanamide

Overview

Description

3-chloro-N-(4-chloro-2-fluorophenyl)propanamide is a chemical compound with the molecular formula C9H8Cl2FNO . It has a molecular weight of 236.07 . This compound is typically in the form of a powder .

Molecular Structure Analysis

The molecular structure of 3-chloro-N-(4-chloro-2-fluorophenyl)propanamide consists of a propanamide backbone with chlorine and fluorine substitutions on the phenyl ring . The exact spatial configuration can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis

3-chloro-N-(4-chloro-2-fluorophenyl)propanamide has a molecular weight of 236.07 . It is typically in the form of a powder . The compound has a density of 1.417g/cm3 and a boiling point of 368ºC at 760 mmHg .Scientific Research Applications

Chemical Synthesis and Molecular Structure

3-chloro-N-(4-chloro-2-fluorophenyl)propanamide is a compound that can be involved in various chemical syntheses and structural analyses. For instance, it has been synthesized through reactions involving fluoro and chlorophenyl compounds, showcasing its potential in creating complex molecules. The structural determination of similar compounds through X-ray single crystal diffraction reveals detailed molecular geometry, which is essential for understanding their chemical behavior and reactivity (Huang Ming-zhi et al., 2005).

Pharmacokinetic Studies

Compounds similar to 3-chloro-N-(4-chloro-2-fluorophenyl)propanamide have been extensively studied for their pharmacokinetic properties. For example, the study of selective androgen receptor modulators (SARMs) like S-1, which shares a resemblance in molecular structure, provides insights into absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical models. This knowledge is vital for drug development, indicating how similar compounds could be evaluated for their therapeutic potential (Di Wu et al., 2006).

Enzymatic Synthesis

The enzymatic synthesis of compounds with structures akin to 3-chloro-N-(4-chloro-2-fluorophenyl)propanamide demonstrates the utility of biocatalysis in producing chiral intermediates. Such processes have implications for manufacturing antidepressant drugs, highlighting the role of microbial reductases in achieving high enantioselectivity. This approach underlines the compound's significance in the synthesis of pharmacologically active molecules (Y. Choi et al., 2010).

Photochemical Reactions

The photoreactions of compounds structurally related to 3-chloro-N-(4-chloro-2-fluorophenyl)propanamide have been investigated to understand their behavior under UV light. These studies are crucial for assessing the photostability of pharmaceuticals and can lead to the discovery of novel photochemical pathways with potential applications in drug development and environmental chemistry (Y. Watanabe et al., 2015).

Mechanism of Action

properties

IUPAC Name |

3-chloro-N-(4-chloro-2-fluorophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2FNO/c10-4-3-9(14)13-8-2-1-6(11)5-7(8)12/h1-2,5H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXJACKSCVRNAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408966 | |

| Record name | 3-chloro-N-(4-chloro-2-fluorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(4-chloro-2-fluorophenyl)propanamide | |

CAS RN |

545385-13-5 | |

| Record name | 3-chloro-N-(4-chloro-2-fluorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

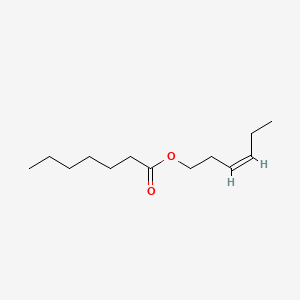

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Trimethyl-[3-[2-(3-trimethylsilyl-3H-inden-1-yl)ethyl]-1H-inden-1-yl]silane](/img/structure/B1623462.png)

![[(2,3-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3,5-dinitrobenzoate](/img/structure/B1623463.png)